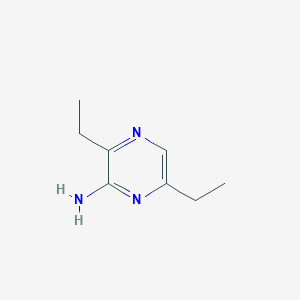

3,6-Diethylpyrazin-2-amine

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3,6-diethylpyrazin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-6-5-10-7(4-2)8(9)11-6/h5H,3-4H2,1-2H3,(H2,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDALDSRMTRHMBD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C(=N1)N)CC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80667857 | |

| Record name | 3,6-Diethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74152-23-1 | |

| Record name | 3,6-Diethylpyrazin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80667857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodologies for the Synthesis of 3,6 Diethylpyrazin 2 Amine and Its Analogues

De Novo Synthesis Approaches to the Pyrazine (B50134) Core

De novo synthesis provides a direct route to the pyrazine scaffold, allowing for the incorporation of desired substituents from the initial stages.

Condensation Reactions for Pyrazine Ring Formation

A fundamental and widely employed method for constructing the pyrazine ring is through the condensation of 1,2-dicarbonyl compounds with 1,2-diamines. jlu.edu.cnslideshare.netnih.gov This reaction, often followed by an oxidation step, leads to the formation of substituted pyrazines. The self-condensation of α-aminocarbonyl compounds is another key strategy, which proceeds through the formation of a dihydropyrazine (B8608421) intermediate that is subsequently oxidized to the aromatic pyrazine. doi.org For instance, the reaction of α-amino ketones can lead to symmetrically substituted pyrazines. doi.org

The versatility of this approach is demonstrated in the synthesis of various pyrazine derivatives. For example, the condensation of ethylenediamine (B42938) with vicinal diols is an industrially significant method for producing pyrazines. nih.gov Similarly, the reaction between α-diketones and diamines is a standard protocol for pyrazine synthesis. nih.gov The reaction conditions, such as temperature and the use of acidic or basic catalysts, can significantly influence the regioselectivity when unsymmetrical dicarbonyl compounds are used. benthamdirect.com

| Reactants | Reaction Type | Key Features | Reference |

|---|---|---|---|

| 1,2-Diketones and 1,2-Diamines | Condensation | Fundamental method for pyrazine ring formation. jlu.edu.cnslideshare.net | jlu.edu.cnslideshare.net |

| α-Aminocarbonyl compounds | Self-condensation/Oxidation | Forms dihydropyrazine intermediate, leading to symmetrically substituted pyrazines. doi.org | doi.org |

| Ethylenediamine and Vicinal Diols | Condensation | Industrial method for pyrazine synthesis. nih.gov | nih.gov |

Strategies for Diethyl Substitution Installation

The introduction of ethyl groups at the 3- and 6-positions of the pyrazine ring can be achieved by selecting appropriately substituted starting materials for the condensation reactions. For instance, the use of a diketone bearing ethyl groups adjacent to the carbonyls in a reaction with a suitable diamine would lead to a 3,6-diethylpyrazine derivative.

Another approach involves the dehydrogenative self-coupling of 2-amino alcohols. For example, 2-aminobutan-1-ol (B80463) can undergo a manganese-catalyzed dehydrogenative coupling to yield 2,5-diethylpyrazine. nih.govacs.org While this method directly provides the desired diethyl substitution pattern, the yields can be moderate. nih.gov

Synthesis from Pre-functionalized Pyrazine Intermediates

This strategy involves the modification of an existing pyrazine ring to introduce the desired amine and ethyl functionalities.

Amination Reactions at the Pyrazine-2-position, including Transition Metal-Catalyzed Buchwald-Hartwig Amination

Direct amination of halopyrazines is a common method for introducing an amino group at the 2-position. 2-Chloropyrazines can undergo nucleophilic substitution with amines. thieme-connect.de However, these reactions can sometimes lead to mixtures of products or require harsh conditions. gla.ac.uk

A more versatile and widely used method is the transition metal-catalyzed Buchwald-Hartwig amination. This reaction allows for the coupling of a wide range of amines with halopyrazines under relatively mild conditions. The use of a palladium catalyst, a suitable phosphine (B1218219) ligand (such as tri-tert-butylphosphine (B79228) or 2-(di-tert-butylphosphino)biphenyl), and a base (like sodium tert-butoxide) is typical for this transformation. thieme-connect.de This methodology has been successfully applied to the synthesis of various pyrazinamines. thieme-connect.de For instance, the coupling of a chloropyrazine with an appropriate amine in the presence of a palladium catalyst can afford the desired N-substituted pyrazin-2-amine. thieme-connect.de

| Reaction | Key Reagents | Significance | Reference |

|---|---|---|---|

| Nucleophilic Substitution | 2-Halopyrazine, Amine | Direct introduction of amino group. thieme-connect.de | thieme-connect.de |

| Buchwald-Hartwig Amination | Halopyrazine, Amine, Palladium catalyst, Phosphine ligand, Base | Versatile and mild method for C-N bond formation. thieme-connect.de | thieme-connect.de |

Introduction of Alkyl Moieties at the Pyrazine Ring

The introduction of ethyl groups onto a pre-functionalized pyrazine ring can be accomplished through various cross-coupling reactions. Transition metal-catalyzed reactions such as Suzuki, Stille, and Negishi couplings are powerful tools for forming carbon-carbon bonds. rsc.org

For example, a dihalopyrazine can be selectively coupled with an ethyl-containing organometallic reagent. The Stille coupling, utilizing organotin reagents, has been employed for the alkylation of pyrazines. acs.org Similarly, the Negishi coupling, which uses organozinc reagents, is another effective method for introducing alkyl groups onto the pyrazine core. rsc.org These reactions offer a high degree of control and functional group tolerance, making them valuable for the synthesis of complex pyrazine derivatives.

Advanced Synthetic Strategies

Modern synthetic methodologies continue to provide innovative routes to pyrazine derivatives. One such strategy involves the diazidation of N-allyl malonamides followed by a cyclization reaction, which can be induced either thermally or by a copper catalyst. This method yields pyrazines with ester and hydroxy groups at the 2- and 3-positions, which can be further modified. rsc.org

Another advanced approach is the one-pot, three-component reaction of alkyl isocyanides, aryl/alkyl carbonyl chlorides, and diaminomaleonitrile (B72808) to construct highly substituted pyrazine-2,3-dicarbonitriles. mdpi.com Furthermore, the use of Fischer carbene complexes in a one-pot, three-component coupling with o-alkynylheteroaryl carbonyl derivatives and dienophiles has been shown to generate furo[3,4-b]pyrazine intermediates, which can be trapped to form quinoxaline (B1680401) and phenazine (B1670421) ring systems. beilstein-journals.org These advanced strategies highlight the ongoing development of efficient and versatile methods for accessing complex heterocyclic scaffolds.

Asymmetric Synthesis Routes for Enantiomerically Enriched Pyrazin-2-amine Derivatives

Enantioselective synthesis is crucial when targeting biologically active molecules, as different enantiomers of a compound often exhibit distinct physiological effects. wikipedia.org For pyrazin-2-amine derivatives with chiral centers, such as the sec-butyl group in (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine, asymmetric synthesis is employed to produce the desired enantiomer in high purity. vulcanchem.combldpharm.com While specific documented routes for 3,6-diethylpyrazin-2-amine are not extensively detailed in the provided results, general principles of asymmetric synthesis can be applied.

Approaches to enantiomerically enriched pyrazin-2-amine derivatives often involve the use of chiral auxiliaries, asymmetric catalysis, or starting from a chiral pool. wikipedia.orgdu.ac.in For instance, a chiral amine could be introduced at a late stage of the synthesis, or a chiral catalyst could be used to control the stereochemistry of a key bond-forming reaction.

A notable development in the synthesis of chiral nitrogen-containing heterocycles is the palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols, which yields chiral piperazin-2-ones with high enantioselectivity. dicp.ac.cn This method, while not directly producing pyrazin-2-amines, demonstrates a powerful strategy for creating chiral piperazine (B1678402) structures that could potentially be converted to the desired amine derivatives. The reaction conditions for this transformation are summarized in the table below.

Table 1: Palladium-Catalyzed Asymmetric Hydrogenation of Pyrazin-2-ols This table is interactive. Click on the headers to sort.

| Ligand | Catalyst | Additive | Solvent | Temperature (°C) | H₂ Pressure (psi) | Enantiomeric Excess (ee, %) |

|---|

Furthermore, iridium-catalyzed asymmetric hydrogenation of pyrrolo[1,2-a]pyrazinium salts has been shown to produce chiral 1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine (B1223502) derivatives with up to 95% enantiomeric excess. researchgate.net The addition of cesium carbonate was found to be key in increasing conversion and preventing racemization. researchgate.net Such catalytic systems highlight the potential for developing highly enantioselective routes toward complex pyrazine-containing structures.

Chemo- and Regioselective Synthesis Pathways for Substituted Pyrazine Cores

The controlled synthesis of polysubstituted pyrazines requires methods that exhibit high chemo- and regioselectivity, ensuring that substituents are installed at the desired positions on the pyrazine ring.

One effective method for producing unsymmetrically substituted pyrazines is through palladium(II)-catalyzed cascade reactions. For example, the reaction of aminoacetonitriles with arylboronic acids can yield unsymmetrical 2,6-disubstituted pyrazines. organic-chemistry.org This process involves a C(sp)-C(sp²) coupling followed by an intramolecular C-N bond formation. organic-chemistry.org

Another powerful strategy is the acceptorless dehydrogenative coupling of 2-amino alcohols, catalyzed by manganese pincer complexes, to selectively form 2,5-substituted pyrazine derivatives. acs.org This method is atom-economical and environmentally benign, producing only hydrogen gas and water as byproducts. acs.org A similar approach using a ruthenium pincer complex can synthesize pyrazine derivatives directly from 1,2-diols and ammonia. acs.org

The synthesis of substituted imidazo[1,2-a]pyrazines, which share the pyrazine core, often relies on condensation reactions. However, achieving regioselectivity can be challenging. nih.gov To overcome this, strategies have been developed to prepare the core heterocycle with pre-installed functional groups, allowing for subsequent modifications like Buchwald-Hartwig coupling to introduce amino functionalities. nih.gov

A modular approach for carbazole (B46965) synthesis, which can be conceptually extended to other nitrogen heterocycles, involves a tandem [3 + 2] heteroannulation strategy. nih.gov This method combines two mechanistically distinct bond-forming processes, offering chemo- and regioselective control. nih.gov Such strategies are at the forefront of modern heterocyclic chemistry.

Table 2: Selected Regioselective Syntheses of Substituted Pyrazines This table is interactive. Click on the headers to sort.

| Reaction Type | Catalyst | Reactants | Product Type | Reference |

|---|---|---|---|---|

| Cascade Reaction | Palladium(II) | Aminoacetonitriles, Arylboronic acids | Unsymmetrical 2,6-disubstituted pyrazines | organic-chemistry.org |

| Dehydrogenative Coupling | Manganese Pincer Complex | 2-Amino alcohols | 2,5-Substituted pyrazines | acs.org |

One-Pot and Cascade Reactions in Pyrazine Synthesis

One-pot and cascade reactions are highly efficient synthetic strategies that minimize purification steps, reduce waste, and can lead to the rapid assembly of complex molecules from simple precursors. nih.gov

The synthesis of pyrrolo[1,2-a]pyrazines can be achieved through a cascade condensation/cyclization/aromatization reaction of substituted 2-formyl-N-propargylpyrroles with ammonium (B1175870) acetate, affording the products in high yields. researchgate.net Another metal-free, one-pot approach to tetrahydropyrrolo[1,2-a]pyrazines involves a sequence of Schiff base formation, intramolecular cyclization, and a Pictet-Spengler type reaction. researchgate.net

While not exclusively for pyrazines, the principles of one-pot synthesis are broadly applicable. For instance, a base-catalyzed three-component reaction of ynals, isocyanates, and amines/alcohols provides a metal-free and environmentally benign route to highly decorated pyridine (B92270) derivatives with high regioselectivity. organic-chemistry.org Similarly, multicomponent reactions, such as the Groebke-Blackburn-Bienaymé three-component reaction (GBB-3CR), have been used to synthesize imidazo[1,2-a]pyridines functionalized with azides in a one-pot fashion under mild conditions. mdpi.com

These examples of one-pot and cascade reactions for related aza-heterocycles underscore the potential for developing streamlined and efficient syntheses of this compound and its analogues. The ability to construct the pyrazine ring and introduce multiple substituents in a single synthetic operation is a key goal in modern organic synthesis.

Mechanistic Investigations of 3,6 Diethylpyrazin 2 Amine Synthesis Reactions

Exploration of Reaction Pathways in Pyrazine (B50134) Formation Processes

The formation of the pyrazine ring is a cornerstone of heterocyclic chemistry, with several established pathways. For 2-aminopyrazines with alkyl substituents, the most relevant pathways generally involve the condensation of α-dicarbonyl compounds with α-amino amides or related precursors.

A common theoretical pathway for a compound like 3,6-Diethylpyrazin-2-amine would likely involve the condensation of a 1,2-diamino species with a 1,2-dicarbonyl compound. However, for the specific substitution pattern required, a more plausible route involves the self-condensation of α-aminoketones or the reaction between an α-aminoketone and an α-aminoamide.

For instance, the formation of alkylpyrazines often proceeds through the dimerization of α-aminocarbonyl intermediates. These intermediates can be generated from the thermal degradation of amino acids. researchgate.net In a hypothetical pathway analogous to the formation of 2,5-dimethylpyrazine (B89654) from aminoacetone, the synthesis of 3,6-diethylpyrazine could be envisioned from 1-amino-2-butanone. Two molecules of this aminoketone could condense to form a dihydropyrazine (B8608421) intermediate, which then oxidizes to the aromatic pyrazine. The introduction of the amino group at the 2-position would require a different set of starting materials, likely involving a derivative of an α-amino acid amide.

General pathways for pyrazine derivative formation include:

Condensation of two α-aminocarbonyl compounds. nih.gov

Condensation of amino sugars with α-dicarbonyl derivatives and ammonia. nih.gov

Formation of hydroxypyrazines by the condensation of two α-dicarbonyl compounds and ammonia. nih.gov

These reactions typically form a dihydropyrazine intermediate, which subsequently undergoes aromatization through oxidation or elimination to yield the final pyrazine product. nih.gov

Elucidation of Catalytic Cycles in Transition Metal-Mediated Transformations

While specific transition metal-catalyzed syntheses for this compound are not documented, the functionalization of the pyrazine core and the synthesis of related N-heterocycles are often achieved using transition metal catalysis. Metals such as palladium, copper, rhodium, and iridium are frequently employed.

A plausible, though not explicitly documented, catalytic approach for synthesizing substituted aminopyrazines could involve a cross-coupling reaction. For example, a pre-formed di-substituted pyrazine bearing a halogen (e.g., 2-chloro-3,6-diethylpyrazine) could undergo a palladium-catalyzed Buchwald-Hartwig amination.

A generalized catalytic cycle for such a reaction would involve:

Oxidative Addition: The palladium(0) catalyst reacts with the halopyrazine, inserting into the carbon-halogen bond to form a palladium(II) complex.

Coordination: The amine reactant coordinates to the palladium center.

Deprotonation: A base removes a proton from the coordinated amine, forming an amido-palladium complex.

Reductive Elimination: The desired C-N bond is formed as the substituted aminopyrazine product is released, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

This type of catalytic approach is widely used for the synthesis of N-aryl-2-aminopyridines and related structures, where the nitrogen of the heterocyclic ring can act as a directing group to facilitate C-H activation and functionalization.

Kinetic and Thermodynamic Aspects of Synthetic Transformations of this compound

Specific kinetic and thermodynamic data for the formation of this compound are not available in the literature. However, studies on the formation of simpler alkylpyrazines in model systems, such as the Maillard reaction, provide some insight into the energetic factors involved.

Kinetic studies on pyrazine formation in amino acid-glucose systems have shown that the reactions often follow pseudo-zero-order kinetics. researchgate.net The activation energies for the formation of various simple pyrazines in an arginine-glucose system have been determined, as shown in the table below.

Table 1: Activation Energies for Pyrazine Formation in an Arginine-Glucose System

| Compound | Activation Energy (kcal/mol) |

|---|---|

| Pyrazine | 19.5 ± 4.1 |

| 2-Methylpyrazine | 24.8 ± 8.7 |

| 2,6-Dimethylpyrazine | 20.8 ± 4.7 |

Data sourced from kinetic studies of pyrazine formation in model systems. researchgate.net

Thermodynamic data for the parent pyrazine molecule have been well-established through calorimetric studies. These values provide a baseline for understanding the stability of the pyrazine core.

Table 2: Standard Molar Enthalpies of Formation and Sublimation for Pyrazine

| State | Enthalpy of Formation (ΔfH°m) (kJ·mol⁻¹) | Enthalpy of Sublimation (ΔcrgH°m) (kJ·mol⁻¹) |

|---|---|---|

| Crystalline (cr) | 145.7 ± 1.3 | 57.5 ± 0.4 |

| Gaseous (g) | 203.2 ± 1.5 | - |

Data represents recommended values from thermochemical analyses. umsl.edu

Reactivity and Functionalization Studies of 3,6 Diethylpyrazin 2 Amine

Reactivity of the Pyrazine (B50134) Ring System

The pyrazine ring is an aromatic diazine characterized by two nitrogen atoms at the 1 and 4 positions, which render the system electron-deficient. This inherent electronic nature dictates its reactivity towards various chemical transformations. The presence of an amino group at C-2 and two ethyl groups at C-3 and C-6 on 3,6-Diethylpyrazin-2-amine modifies this reactivity, with the amino group acting as a powerful activating group and the ethyl groups providing weaker activation through induction.

Electrophilic Aromatic Substitution Reactions on the Pyrazine Core

Electrophilic aromatic substitution (EAS) on the pyrazine ring is generally challenging due to the deactivating effect of the two ring nitrogen atoms, which is more pronounced than in pyridine (B92270). ontosight.aisapub.org However, the presence of the strongly activating amino group at the C-2 position in this compound facilitates such reactions. researchgate.net The directing influence of the substituents is crucial for determining the site of substitution. The amino group directs electrophiles to the ortho (C-3) and para (C-5) positions. In this specific molecule, the C-3 position is already occupied by an ethyl group. Therefore, electrophilic attack is predicted to occur predominantly at the C-5 position.

Studies on 2-aminopyrazine (B29847) have shown that halogenation, a common EAS reaction, can be controlled to yield mono- or di-substituted products. For instance, bromination of 2-aminopyrazine can yield 2-amino-5-bromopyrazine (B17997) or 2-amino-3,5-dibromopyrazine (B131937) depending on the reaction conditions and the amount of the halogenating agent used. thieme.de Microwave-assisted conditions have proven effective for these transformations. thieme.de For this compound, halogenation would be expected to yield the 5-halo derivative.

Table 1: Examples of Electrophilic Aromatic Substitution on Aminopyrazine Scaffolds

| Substrate | Reagent(s) | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine | N-Bromosuccinimide (NBS) (1 equiv.) | Acetonitrile, MW, 150 °C, 10 min | 2-Amino-5-bromopyrazine | 99% | thieme.de |

| 2-Aminopyrazine | N-Bromosuccinimide (NBS) (2 equiv.) | Acetonitrile, MW, 150 °C, 10 min | 2-Amino-3,5-dibromopyrazine | 98% | thieme.de |

| 2-Aminopyridine (B139424) | HNO3 / H2SO4 | > 50 °C | 2-Amino-5-nitropyridine & 2-Amino-3-nitropyridine | Major & Minor | sapub.org |

Nucleophilic Substitution Reactions of Pyrazine Derivatives

In contrast to the difficulty of electrophilic substitution, the electron-deficient nature of the pyrazine ring makes it highly susceptible to nucleophilic aromatic substitution (SNAr), especially when a good leaving group, such as a halogen, is present on the ring. scholaris.cathieme-connect.ded-nb.info The synthesis of various functionalized pyrazines often proceeds through the displacement of halides by nucleophiles. sci-hub.seresearchgate.net For a derivative like 5-bromo-3,6-diethylpyrazin-2-amine (obtainable via EAS), the bromine atom could be displaced by a variety of nucleophiles, including amines, alkoxides, and thiolates. Microwave irradiation has been shown to significantly accelerate these substitution reactions on halopyrimidines and halopyrazines, often leading to high yields in minutes. sci-hub.se

A notable example in a related system is the synthesis of Favipiravir, which involves a nucleophilic fluorination step on a dichloropyrazine derivative. osti.gov This highlights the utility of SNAr reactions in building complex, functionalized pyrazine structures.

Oxidation and Reduction Pathways of the Pyrazine Moiety

Oxidation: The nitrogen atoms of the pyrazine ring can be oxidized to form N-oxides. The oxidation of 2-substituted pyrazines generally yields the corresponding N-oxides. osti.gov For 2-aminopyrazine, oxidation with reagents like dimethyldioxirane (B1199080) (DMD) has been shown to produce 2-aminopyrazine-N-oxide. osti.gov Given the presence of the C-2 amino group, oxidation of this compound would likely occur at the N-4 position, which is para to the amino group and less sterically hindered than the N-1 position. The rate of N-oxidation is enhanced by electron-donating groups on the pyrazine ring. researchgate.net

Reduction: The pyrazine ring can be reduced under various conditions. Catalytic hydrogenation or reduction with strong reducing agents typically leads to the fully saturated piperazine (B1678402) ring. cdnsciencepub.comtandfonline.comtandfonline.com However, under controlled conditions, partial reduction to dihydropyrazines can be achieved. Electrochemical reduction of pyrazines in alkaline media produces 1,4-dihydropyrazines, which are often unstable and isomerize to more stable 1,2- or 1,6-dihydropyrazines. cdnsciencepub.com The reduction of N-acylpyrazinium salts with reagents like tributyltin hydride (n-Bu₃SnH) provides a regioselective route to 3-substituted 1,2-dihydropyrazines. nih.gov For this compound, reduction would likely yield 3,6-diethylpiperazin-2-amine or, under milder conditions, a dihydropyrazine (B8608421) derivative.

Functionalization of the Amine Moiety at C-2

The exocyclic amino group at the C-2 position is a key site for functionalization, allowing for the introduction of a wide variety of substituents through standard amine chemistry.

Acylation and Sulfonylation Reactions of the Amino Group

The amino group of 2-aminopyrazines readily undergoes acylation with reagents like acyl chlorides and anhydrides to form the corresponding amides. publish.csiro.auvulcanchem.comnih.govrsc.orgacs.org Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. researchgate.netscispace.comsciencepublishinggroup.comfnasjournals.com These reactions are typically carried out in the presence of a base. However, due to the decreased basicity of the 2-amino group (caused by the electron-withdrawing pyrazine ring), competing reactions such as N,N-diacylation can occur, particularly with stronger bases. publish.csiro.au In some cases, acylation can be followed by intramolecular cyclization, as seen in the synthesis of pteridinones from 2-aminopyrazine-3-carboxamide. rsc.org

Sulfonylation of 2-aminopyridine with tosyl chloride in an aqueous alkaline medium has been reported to produce the corresponding tosylamide, which can then be used to form metal complexes. scispace.comfnasjournals.com A similar strategy would be applicable to this compound.

Table 2: Representative Acylation and Sulfonylation Reactions

| Substrate | Reagent | Base/Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyridine | Benzoyl chloride | Pyridine | N-Benzoyl-2-aminopyridine | - | publish.csiro.au |

| 2-Aminopyridine | Benzoyl chloride | Acetone | 2-Dibenzoylamino-pyridine | - | publish.csiro.au |

| 2-Aminopyrazine-3-carboxamide | Benzoyl chloride | Pyridine | 2-Benzamido-pyrazine-3-carboxamide | - | rsc.org |

| 2-Aminopyridine | Tosyl chloride | Na₂CO₃ / H₂O | N-(pyridin-2-yl)tosylamide | - | fnasjournals.com |

Alkylation and Arylation Strategies at the Amine Nitrogen

Alkylation: N-alkylation of the amino group can be achieved through several methods. Conventional approaches using alkyl halides can sometimes lead to over-alkylation. Reductive amination, which involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate followed by reduction, is a common and effective method for synthesizing N-mono-alkylated products. researchgate.net Other strategies include catalyst-free N-alkylation with alcohols and the use of amine hydrobromide salts with alkyl bromides to promote selective mono-alkylation. nih.govresearchgate.netnih.gov

Arylation: N-arylation of 2-aminopyrazines can be accomplished using metal-catalyzed cross-coupling reactions. The Chan-Evans-Lam (CEL) coupling, which uses copper catalysts and arylboronic acids, is a powerful method for forming C-N bonds under relatively mild conditions, often in the open air without the need for a ligand or base. rsc.orgresearchgate.netnih.govthieme-connect.com This reaction has been successfully applied to 2-aminopyridine, 2-aminopyrimidine, and 2-aminopyrazine, coupling them with a variety of electronically diverse arylboronic acids in good yields. rsc.orgresearchgate.net Arylation can also be achieved with arynes, which are highly reactive intermediates. nih.gov

Table 3: Examples of N-Arylation of 2-Aminopyrazine

| Amine Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-Aminopyrazine | 3-Fluorophenyl boronic acid | 10 mol% Cu(OAc)₂, DCE, 16 h | N-(3-fluorophenyl)pyrazin-2-amine | 74% | rsc.org |

| 2-Aminopyrazine | 3-Methoxyphenyl boronic acid | 10 mol% Cu(OAc)₂, DCE, 15 h | N-(3-methoxyphenyl)pyrazin-2-amine | 70% | rsc.org |

| 2-Aminopyridine | Phenyl boronic acid | 10 mol% Cu(OAc)₂, DCE, 4 h | N-phenylpyridin-2-amine | 90% | rsc.org |

Derivatization and Analogue Synthesis of 3,6 Diethylpyrazin 2 Amine

Synthesis of Substituted Arylpyrazine Derivatives

The synthesis of aryl-substituted pyrazines from a 3,6-diethylpyrazin-2-amine precursor is a key strategy for expanding the structural diversity of this compound class. While direct arylation of the pyrazine (B50134) ring can be challenging, a common and effective approach involves a multi-step sequence, typically beginning with the halogenation of the pyrazine core, followed by a metal-catalyzed cross-coupling reaction.

General Synthetic Strategy:

Protection of the Amino Group: The primary amine at the C2 position is typically protected to prevent interference with subsequent reactions. Standard protecting groups for amines, such as tert-butyloxycarbonyl (Boc) or benzyl (B1604629) groups, can be employed.

Halogenation of the Pyrazine Ring: The protected this compound is subjected to halogenation, most commonly bromination or iodination, at the C5 position. This introduces a reactive handle for cross-coupling.

Palladium-Catalyzed Cross-Coupling: The resulting 5-halo-3,6-diethylpyrazin-2-amine derivative is then coupled with an appropriate arylating agent, such as an arylboronic acid (in a Suzuki coupling) or an arylstannane (in a Stille coupling). These reactions are catalyzed by a palladium complex (e.g., Pd(PPh₃)₄) and require a base.

Deprotection: The final step involves the removal of the protecting group from the amino function to yield the target 5-aryl-3,6-diethylpyrazin-2-amine derivative.

Patents related to substituted arylpyrazines describe compounds where an aryl group is attached to the pyrazine ring. google.com These methods can be applied to create a wide array of derivatives by varying the arylboronic acid used in the coupling step. Substituents on the phenyl ring can include halogens, alkyls, alkoxides, and trifluoromethyl groups, allowing for fine-tuning of the molecule's electronic and steric properties. google.com

Generation of Complex Pyrazine-Amine Conjugates and Hybrid Molecules

The amino group at the C2 position of this compound is a prime site for derivatization, enabling the synthesis of complex conjugates and hybrid molecules. The nucleophilic nature of this amine allows it to participate in a variety of bond-forming reactions. The incorporation of functional groups onto the pyrazine scaffold in this manner can enhance hydrogen bonding capabilities and create opportunities for further chemical modification.

Common derivatization reactions include:

Acylation: Reaction with acyl chlorides or anhydrides to form amide conjugates.

Alkylation: Reaction with alkyl halides to produce secondary or tertiary amine derivatives.

Reductive Amination: Condensation with aldehydes or ketones to form an intermediate imine, which is then reduced to yield an N-alkylated amine.

Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.

These synthetic transformations are valuable for creating more complex molecular architectures. For example, N-alkylation can introduce chiral centers, as seen in the specific analogue (R)-N-(sec-Butyl)-3,6-diethylpyrazin-2-amine. vulcanchem.com

| Reaction Type | Reagent Example | Resulting Functional Group | Potential Product Class |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide (-NH-C(O)CH₃) | N-acylpyrazine |

| Alkylation | sec-Butyl Bromide | Secondary Amine (-NH-CH(CH₃)CH₂CH₃) | N-alkylpyrazine |

| Reductive Amination | Benzaldehyde followed by NaBH₄ | Secondary Amine (-NH-CH₂-Ph) | N-benzylpyrazine |

| Sulfonylation | Toluenesulfonyl Chloride | Sulfonamide (-NH-SO₂-C₆H₄-CH₃) | N-sulfonylpyrazine |

Stereoisomer Synthesis and Separation Techniques

When derivatization introduces a new stereocenter, as in the case of N-alkylation with a chiral group, the product is often a racemic mixture of enantiomers. vulcanchem.comwikipedia.org The synthesis and separation of specific stereoisomers are critical, as different enantiomers can exhibit distinct biological and physical properties. vulcanchem.com

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. wikipedia.org This is essential for obtaining enantiomerically pure compounds and avoids the waste associated with discarding half of the starting material. wikipedia.org

Diastereomeric Salt Crystallization: This is a classical and widely used method for resolving chiral amines. wikipedia.org

Salt Formation: The racemic amine derivative of this compound is treated with a single enantiomer of a chiral acid, such as (+)-tartaric acid or (-)-camphorsulfonic acid. wikipedia.orgrsc.org

Formation of Diastereomers: This reaction produces a pair of diastereomeric salts. Unlike enantiomers, diastereomers have different physical properties, including solubility. wikipedia.org

Fractional Crystallization: The difference in solubility allows one diastereomer to crystallize preferentially from a suitable solvent. wikipedia.orgnih.gov

Separation and Liberation: The crystallized salt is separated by filtration, and the desired enantiomer of the amine is recovered by treatment with a base to remove the chiral acid. wikipedia.org

Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful analytical and preparative technique for separating enantiomers. wikipedia.orgnih.gov The method involves using a chromatography column that contains a chiral stationary phase (CSP). The enantiomers of the racemic mixture interact differently with the CSP, causing them to travel through the column at different rates and elute at different times, allowing for their separation. frontiersin.org This technique has been successfully used to resolve diastereomeric ester derivatives of other complex heterocyclic compounds. nih.gov

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Diastereomeric Salt Crystallization | Conversion to diastereomers with different solubilities. wikipedia.org | Scalable for industrial production, cost-effective. | Dependent on finding a suitable resolving agent and crystallization conditions, can be laborious. wikipedia.org |

| Chiral HPLC | Differential interaction with a chiral stationary phase. frontiersin.org | High separation efficiency, applicable to a wide range of compounds, can be used for both analysis and preparation. nih.gov | Higher cost of chiral columns and solvents, may be less scalable than crystallization for very large quantities. |

| Enzymatic Resolution | Enantioselective reaction catalyzed by an enzyme (e.g., lipase) to modify only one enantiomer. google.com | High enantioselectivity, mild reaction conditions. | Requires screening for a suitable enzyme, substrate specificity can be limiting. |

As an alternative to resolving a racemic mixture, enantioselective synthesis aims to create a single, desired enantiomer from the outset. wikipedia.org This approach is often more efficient as it avoids the loss of 50% of the material. Several catalytic asymmetric approaches have been developed to synthesize chiral molecules. hilarispublisher.com

Strategies for Enantioselective Synthesis:

Chiral Pool Synthesis: This method utilizes enantiomerically pure starting materials derived from natural sources. For instance, a chiral analogue of this compound could be synthesized by starting with an enantiopure amino alcohol, which is then used to construct the pyrazine ring. acs.orgresearchgate.net The chirality of the starting material is transferred to the final product.

Asymmetric Catalysis: This strategy employs a small amount of a chiral catalyst to steer a reaction towards the formation of one enantiomer over the other.

Chiral Metal Catalysts: Chiral complexes of metals like rhodium or ruthenium can be used to catalyze asymmetric hydrogenations of prochiral enamines or imines, producing chiral amines with high enantioselectivity. hilarispublisher.com

Organocatalysis: Small organic molecules, such as chiral primary amines derived from cinchona alkaloids, can act as catalysts. nih.gov These catalysts can be used in reactions like the asymmetric addition to imines, which could be formed from this compound, to install a new chiral center enantioselectively. A common protocol for the enantioselective alkynylation of isatin-derived ketimines has been described, presenting a novel approach to chiral amines. uva.es

Computational and Theoretical Chemistry of 3,6 Diethylpyrazin 2 Amine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to elucidating the electronic structure and bonding characteristics of 3,6-Diethylpyrazin-2-amine. Methods such as DFT with the B3LYP functional and basis sets like 6-311+G(d,p) are commonly used to optimize the molecular geometry and compute electronic properties.

These calculations reveal the distribution of electron density, molecular orbital energies, and the nature of chemical bonds within the molecule. The pyrazine (B50134) ring, being electron-deficient due to the presence of two nitrogen atoms, influences the electronic properties significantly. The amino group (-NH2) and the two ethyl groups (-CH2CH3) act as substituents that donate electron density to the ring, modulating its reactivity.

Key electronic parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. The electrostatic potential map visualizes the electron-rich and electron-deficient regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. The nitrogen atoms of the pyrazine ring and the amino group are typically electron-rich regions.

Table 1: Calculated Geometric Parameters for this compound (Illustrative) Data is hypothetical, based on typical DFT calculations for similar pyrazine derivatives.

Molecular Dynamics Simulations of Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations are powerful tools for exploring the conformational flexibility and intermolecular interactions of this compound. ulisboa.pt These simulations model the atomic motions of the molecule over time, providing a detailed picture of its dynamic behavior.

MD simulations also provide insights into intermolecular interactions in the condensed phase. For pyrazine-based compounds, key interactions include:

Hydrogen Bonding: The nitrogen atoms in the pyrazine ring and the amino group can act as hydrogen bond acceptors, while the N-H protons of the amino group can act as hydrogen bond donors. nih.gov These interactions are vital in determining the structure of solvents and crystal packing.

π-π Stacking: The aromatic pyrazine rings can stack on top of each other, an interaction driven by van der Waals forces and electrostatic contributions. researchgate.net

CH-π Interactions: The hydrogen atoms of the ethyl groups can interact with the π-system of adjacent pyrazine rings.

Understanding these interactions is essential for predicting physical properties like boiling point and solubility, as well as for designing materials like co-crystals. rsc.orgacs.org

Table 2: Potential Intermolecular Interactions for this compound

Prediction of Spectroscopic Parameters for Structural Confirmation (e.g., NMR, IR, UV-Vis)

Computational chemistry allows for the accurate prediction of various spectroscopic parameters, which is invaluable for the structural confirmation of newly synthesized compounds like this compound.

NMR Spectroscopy: Quantum chemical methods can predict ¹H and ¹³C NMR chemical shifts and spin-spin coupling constants. By comparing the calculated spectra with experimental data, the chemical structure can be unequivocally confirmed. The predicted chemical shifts are sensitive to the electronic environment of each nucleus, providing a detailed fingerprint of the molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra. gaussian.com It calculates the energies of electronic transitions from the ground state to various excited states. For this compound, these transitions would primarily be of the n→π* and π→π* type, characteristic of aromatic N-heterocycles. The predicted maximum absorption wavelengths (λmax) can be compared with experimental UV-Vis spectra to confirm the electronic structure. researchgate.net

Table 3: Predicted Spectroscopic Data for this compound (Illustrative) Data is hypothetical and represents typical values obtained from computational predictions for similar molecules.

Reaction Mechanism Modeling and Transition State Analysis for Synthetic Pathways

Theoretical modeling is a key tool for investigating the mechanisms of chemical reactions used to synthesize this compound. acs.org Common synthetic routes to substituted pyrazines often involve the condensation of 1,2-diamines with α-dicarbonyl compounds, followed by oxidation. nih.govslideshare.net

Computational methods can be used to map out the entire reaction pathway, identifying all intermediates and, crucially, the transition states that connect them. researchgate.net By calculating the energies of these species, the activation energy for each step can be determined, providing a quantitative measure of the reaction's feasibility and rate.

For the synthesis of this compound, modeling could be applied to:

Investigate the mechanism of amination on a pre-existing diethylpyrazine scaffold.

Analyze the regioselectivity of reactions, predicting why certain positions on the pyrazine ring are more reactive than others.

Optimize reaction conditions (e.g., temperature, catalyst) by understanding their effect on the activation barriers.

Transition state analysis, which involves characterizing the geometry and vibrational frequencies of the transition state structure, confirms the nature of the reaction coordinate and provides deep insight into the bond-making and bond-breaking processes. researchgate.net

In Silico Design of Novel Derivatives and Analogues

The scaffold of this compound serves as a valuable starting point for the in silico design of novel derivatives and analogues with tailored properties. tandfonline.com This is particularly relevant in fields like medicinal chemistry and materials science. mdpi.comnih.gov

Structure-based drug design, for example, utilizes computational techniques to design molecules that can bind effectively to a specific biological target, such as an enzyme or receptor. mdpi.comnih.gov Starting with the this compound structure, modifications can be systematically explored in a virtual environment. For instance, the ethyl groups could be replaced with other alkyl or aryl groups, and the amino group could be further functionalized.

Key in silico techniques include:

Molecular Docking: This method predicts the preferred orientation of a molecule when bound to a target, and estimates the binding affinity.

Pharmacophore Modeling: This identifies the essential spatial arrangement of functional groups necessary for biological activity.

Quantitative Structure-Activity Relationship (QSAR): This correlates variations in molecular structure with changes in biological activity to build predictive models.

These computational approaches accelerate the design-synthesis-testing cycle by prioritizing the most promising candidates for synthesis, thereby saving significant time and resources. researchgate.net

Table 4: Compound Names Mentioned

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Through ¹H and ¹³C NMR, the chemical environment, connectivity, and spatial relationships of atoms can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,6-Diethylpyrazin-2-amine is expected to reveal distinct signals for the aromatic proton, the amine protons, and the two non-equivalent ethyl groups. The aromatic proton on the pyrazine (B50134) ring is anticipated to appear as a singlet in the downfield region (δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic system and the nitrogen heteroatoms. The amine (-NH₂) protons would likely present as a broad singlet, with a chemical shift that can vary depending on solvent and concentration. The two ethyl groups, being in different chemical environments (one adjacent to an amino-substituted carbon and one between two nitrogen atoms), will show separate sets of signals. Each ethyl group will exhibit a quartet for the methylene (B1212753) (-CH₂) protons coupled to the adjacent methyl group, and a triplet for the terminal methyl (-CH₃) protons.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum will show a signal for each unique carbon atom in the molecule. The pyrazine ring carbons are expected to resonate at low field (downfield, >120 ppm) due to their aromaticity and proximity to electronegative nitrogen atoms. libretexts.org The carbon bearing the amino group (C2) would be significantly shifted compared to the other ring carbons. The carbons of the two ethyl groups will appear in the upfield aliphatic region (<40 ppm). The chemical shifts can be precisely assigned using techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), which correlate proton and carbon signals through one-bond and multiple-bond couplings, respectively.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Shift (ppm) |

| Pyrazine-H | 7.5 - 7.8 | Singlet (s) | - |

| -NH₂ | 4.5 - 5.5 | Broad Singlet (br s) | - |

| C2 | - | - | 155 - 160 |

| C3 | - | - | 135 - 140 |

| C5 | - | - | 125 - 130 |

| C6 | - | - | 145 - 150 |

| C3-CH₂ | 2.6 - 2.8 | Quartet (q) | 22 - 27 |

| C3-CH₃ | 1.2 - 1.4 | Triplet (t) | 12 - 15 |

| C6-CH₂ | 2.8 - 3.0 | Quartet (q) | 25 - 30 |

| C6-CH₃ | 1.3 - 1.5 | Triplet (t) | 13 - 16 |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification

Vibrational spectroscopy provides critical information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by bands corresponding to the primary amine and the substituted aromatic ring. The N-H stretching vibrations of the primary amine (-NH₂) are predicted to appear as two distinct, medium-intensity bands in the 3300-3500 cm⁻¹ region. tsijournals.com An N-H scissoring (bending) vibration should be observable around 1600-1650 cm⁻¹. tsijournals.com The C-N stretching of the aromatic amine is anticipated in the 1250-1340 cm⁻¹ range. Vibrations associated with the pyrazine ring (C=C and C=N stretching) will produce a series of sharp bands between 1400 and 1600 cm⁻¹. Aliphatic C-H stretching from the ethyl groups will be visible just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy, which detects vibrations that cause a change in polarizability, is an excellent complementary technique. The pyrazine ring stretching vibrations are typically strong and well-defined in Raman spectra. While N-H and C-H stretching vibrations are also active, the symmetric "ring breathing" mode of the pyrazine core, expected around 980-1020 cm⁻¹, is often a prominent feature and highly characteristic.

Table 2: Predicted IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| Asymmetric & Symmetric Stretch | -NH₂ | 3300 - 3500 (two bands) | Weak |

| Aliphatic C-H Stretch | -CH₂, -CH₃ | 2850 - 2980 | Strong |

| N-H Bend (Scissoring) | -NH₂ | 1600 - 1650 | Medium |

| Aromatic C=N/C=C Stretch | Pyrazine Ring | 1400 - 1600 (multiple bands) | Strong |

| Aromatic C-N Stretch | Ar-NH₂ | 1250 - 1340 | Medium |

| Ring Breathing | Pyrazine Ring | Weak/Inactive | Strong (980 - 1020) |

Mass Spectrometry for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₈H₁₃N₃), the exact molecular weight is 151.1109 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at an m/z (mass-to-charge ratio) of 151. As an odd-electron species containing an odd number of nitrogen atoms, this molecular ion adheres to the "nitrogen rule." The fragmentation of aliphatic amines is typically dominated by α-cleavage (cleavage of the C-C bond adjacent to the nitrogen atom). miamioh.eduyoutube.com For this compound, the most likely fragmentation pathway involves the loss of a methyl radical (•CH₃, 15 amu) from one of the ethyl groups via α-cleavage, leading to a prominent peak at m/z 136. This fragment would be resonance-stabilized. Subsequent fragmentation could involve the loss of ethene (C₂H₄, 28 amu) or other small neutral molecules.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment | Fragment Lost | Notes |

| 151 | [C₈H₁₃N₃]⁺ | - | Molecular Ion (M⁺) |

| 136 | [C₇H₁₀N₃]⁺ | •CH₃ | Base peak, resulting from α-cleavage of an ethyl group |

| 123 | [C₆H₉N₃]⁺ | •C₂H₅ | Loss of an entire ethyl radical |

| 122 | [C₇H₈N₂]⁺ | •CH₃ + N₂ | Loss of methyl radical followed by rearrangement |

X-ray Crystallography for Solid-State Structure Determination and Conformational Analysis

X-ray crystallography provides definitive, high-resolution information about the three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. To perform this analysis, a suitable single crystal of this compound must be grown.

The analysis would confirm the planarity of the pyrazine ring. The bond lengths within the ring would exhibit values intermediate between single and double bonds, characteristic of an aromatic system. In the solid state, the crystal packing is expected to be influenced by hydrogen bonding. The amine group (-NH₂) can act as a hydrogen bond donor, while the pyrazine ring nitrogen atoms can act as hydrogen bond acceptors. This could lead to the formation of dimers or extended networks through N-H···N intermolecular hydrogen bonds. rsc.org Studies on similar substituted pyrazines have also shown that weak C-H···N and C-H···π interactions can play a significant role in stabilizing the crystal lattice. rsc.orgnih.gov The orientation and conformation of the two ethyl groups relative to the plane of the pyrazine ring would also be precisely determined.

Chiral Chromatography for Enantiomeric Purity Assessment and Stereoisomer Separation

Chirality is a key consideration for many biologically active molecules. However, the parent compound this compound is achiral as it does not possess any stereocenters and has a plane of symmetry. Therefore, enantiomeric separation is not applicable to this molecule in its native form.

This technique would become critically important if a chiral center were introduced into the molecule. For example, if one of the ethyl groups were replaced with a substituent that creates a stereocenter, or if the molecule were used as a scaffold for the synthesis of chiral derivatives. nih.gov In such cases, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice for separating the resulting enantiomers. This is typically achieved using a chiral stationary phase (CSP), often based on polysaccharide derivatives, which can differentially interact with each enantiomer, leading to different retention times and allowing for their separation and quantification. The development of such a method would be essential for assessing the enantiomeric purity of a chiral analogue of this compound.

Applications of 3,6 Diethylpyrazin 2 Amine and Its Derivatives in Non Biological Fields

Role as Key Synthetic Intermediates in Complex Organic Synthesis

The aminopyrazine scaffold is a versatile building block in organic chemistry. The presence of the amino group on the pyrazine (B50134) ring in 3,6-Diethylpyrazin-2-amine provides a reactive handle for a multitude of chemical transformations, allowing for the construction of more complex molecular architectures.

The amino group can readily undergo a variety of reactions, including:

Acylation and Amidation: Reaction with acyl chlorides or carboxylic acids to form amides. This is a common strategy to introduce diverse functional groups. For instance, N-substituted 3-aminopyrazine-2-carboxamides are synthesized by treating the starting acid with a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) followed by reaction with various amines. nih.gov

Alkylation: The amino group can be alkylated to form secondary or tertiary amines, modifying the steric and electronic properties of the molecule.

Diazotization: The primary amine can be converted to a diazonium salt, which is a highly useful intermediate. Diazonium salts can be subsequently replaced by a wide range of substituents (e.g., halogens, hydroxyl, cyano groups) via Sandmeyer or related reactions.

Condensation Reactions: The amine can condense with aldehydes or ketones to form Schiff bases (imines), which are themselves important intermediates for synthesizing other heterocyclic systems or for use as ligands. nih.govnih.gov

Cross-Coupling Reactions: The pyrazine ring can be functionalized through transition metal-catalyzed cross-coupling reactions. rsc.org While the amino group itself can be a directing group, it is more common to first convert it or another position on the ring to a halide or triflate, which can then participate in reactions like Suzuki, Stille, or Sonogashira couplings to form C-C bonds. rsc.org

These transformations enable the use of this compound as a foundational structure for creating a diverse library of more complex molecules for various applications.

Potential Applications in Materials Science

The electronic properties of the pyrazine ring make its derivatives attractive candidates for use in materials science, particularly in the field of organic electronics.

Building Blocks for Conductive Polymers and Optoelectronic Materials: Pyrazine is an electron-deficient diazine, meaning its nitrogen atoms withdraw electron density from the aromatic ring. mdpi.com This characteristic makes pyrazine-containing molecules suitable as electron-acceptor (A) units in donor-acceptor (D-A) or D-A-D type conjugated materials. mdpi.comrsc.org When combined with electron-donating moieties, these D-A structures can have tailored highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, leading to narrow band gaps. worktribe.comacs.org This property is crucial for applications in:

Organic Light-Emitting Diodes (OLEDs): Pyrazine derivatives have been incorporated into OLEDs as electron-transporting materials, enhancing device efficiency. worktribe.comresearchgate.net

Organic Field-Effect Transistors (OFETs): The inclusion of pyrazine units in polymer backbones can improve planarity and intermolecular interactions (e.g., through conformational locking), which enhances charge transport and device stability. rsc.org

Organic Photovoltaics (OPVs): As components of low-bandgap polymers, pyrazine derivatives can improve light absorption in the solar spectrum. rsc.org

This compound, with its electron-rich amino group (donor) attached to the electron-deficient pyrazine ring (acceptor), possesses an intrinsic D-A structure. It could serve as a monomer or building block for larger π-conjugated systems and conductive polymers. The ethyl groups can enhance solubility, a key factor for the processability of materials.

Utilization as Ligands in Transition Metal Catalysis

The nitrogen atoms in this compound make it an excellent candidate for use as a ligand in coordination chemistry and transition metal catalysis. It can coordinate to metal centers in several ways:

Monodentate Ligand: The most basic coordination would be through the lone pair of one of the ring nitrogen atoms.

Bidentate Ligand: The compound can act as a chelating ligand, binding to a metal center through the exocyclic amino nitrogen and an adjacent ring nitrogen (N1). This forms a stable five-membered ring with the metal. Aminopyridine and aminopyrazine ligands are well-known to form such chelates. pvpcollegepatoda.orgnih.gov

Bridging Ligand: The different nitrogen atoms could potentially bridge two or more metal centers, leading to the formation of coordination polymers.

Schiff Base Ligands: As mentioned, the amino group can be condensed with aldehydes or ketones to form Schiff base ligands. nih.govtsijournals.com If the aldehyde/ketone contains another donor atom (e.g., a hydroxyl group in salicylaldehyde), the resulting Schiff base can be a multidentate ligand. nih.govnih.gov These ligands form highly stable complexes with a variety of transition metals (e.g., Co, Ni, Cu, Zn, Pd) and are used in numerous catalytic processes, including oxidation, reduction, and cross-coupling reactions. rsc.orgrsisinternational.org

The catalytic activity of such complexes is influenced by the steric and electronic environment provided by the ligand. The diethyl substituents on the pyrazine ring would provide steric bulk, which can be used to control the selectivity of a catalytic reaction.

Development as Chemical Probes and Reagents in Analytical Chemistry and Chemical Biology (non-clinical focus)

Many heterocyclic compounds containing amino groups exhibit fluorescence. Aminopyridine and aminopyrazine derivatives are known to be fluorescent, with emission properties that are sensitive to their chemical environment. mdpi.comsciforum.net This sensitivity makes them promising core structures for the development of chemical probes and sensors.

The fluorescence of a molecule like this compound can be influenced by:

Solvent Polarity: The emission wavelength and quantum yield can change in different solvents.

pH: Protonation of the nitrogen atoms can significantly alter the electronic structure and, consequently, the fluorescence. This allows for the development of pH sensors. rsc.org

Binding of Analytes: The amino group can be derivatized to create a specific binding site for a target analyte (e.g., a metal ion or a small organic molecule). Upon binding, a conformational or electronic change can occur, leading to a detectable change in the fluorescence signal (e.g., "turn-on" or "turn-off" response).

For example, an azide (B81097) group can be introduced onto the aromatic scaffold via diazotization of the amine, which quenches fluorescence. A subsequent "click" reaction with an alkyne-tagged target molecule can restore fluorescence, acting as a "click-and-probe" system for detecting the target. mdpi.com The inherent fluorescence of the aminopyrazine core in this compound makes it a viable starting point for designing such sophisticated analytical reagents.

Future Perspectives and Emerging Research Avenues

Development of Sustainable and Green Synthetic Routes for Pyrazin-2-amine Scaffolds

The chemical industry is undergoing a paradigm shift towards greener and more sustainable practices. rsc.org For pyrazin-2-amine scaffolds, this involves moving away from traditional synthetic methods that often rely on harsh conditions, hazardous reagents, and energy-intensive processes. tandfonline.comnih.gov Future research will focus on developing environmentally benign synthetic strategies that are both efficient and cost-effective. tandfonline.comresearchgate.net

Key areas of development include:

Biocatalytic Approaches: The use of enzymes in the synthesis of pyrazinamide derivatives is a promising green alternative. nih.gov Biocatalysis offers high selectivity and operates under mild conditions, reducing energy consumption and waste generation. nih.gov

Continuous Flow Chemistry: This technology provides significant advantages over batch reactions, including improved heat transfer, precise temperature control, and enhanced reaction rates. rsc.org Its adoption for pyrazine (B50134) synthesis can lead to more efficient and scalable production with a smaller environmental footprint. rsc.org

Green Solvents and Catalysts: Research is focused on replacing toxic solvents with greener alternatives and developing more efficient and recyclable catalysts. tandfonline.com This includes the use of catalytic systems like copper-chromium, copper-zinc-chromium, and others for the preparation of pyrazine compounds. tandfonline.com

| Aspect | Traditional Synthesis | Green Synthesis |

|---|---|---|

| Solvents | Often uses dipolar aprotic solvents with reprotoxicity concerns (e.g., DMF, THF). nih.gov | Employs greener solvents like tert-amyl alcohol. rsc.org |

| Catalysts/Reagents | May use hazardous reagents like thionyl chloride and activating agents that produce toxic by-products. nih.gov | Utilizes biocatalysts (enzymes) and recyclable metal catalysts. tandfonline.comnih.gov |

| Reaction Conditions | Often requires harsh conditions, such as high temperatures and pressures. tandfonline.com | Operates under milder conditions, often at lower temperatures. rsc.org |

| Efficiency | Can have lower yields and tedious work-up procedures. tandfonline.com | Can achieve high yields with easier product isolation. rsc.org |

| Waste Generation | Generates significant amounts of hazardous waste. nih.gov | Minimizes waste through higher atom economy and catalyst recycling. nih.gov |

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The functionalization of the pyrazine ring is crucial for tuning its properties and developing new applications. nbinno.com Future research will delve into novel reactivity patterns and unconventional transformations to access a wider range of pyrazine derivatives with unique functionalities.

Emerging areas of exploration include:

C-H Functionalization: Direct C-H functionalization is a powerful tool for modifying the pyrazine core without the need for pre-functionalized starting materials. nih.gov This atom-economical approach allows for the introduction of various substituents with high precision.

Photoredox Catalysis: This strategy utilizes visible light to drive chemical reactions, offering a mild and efficient way to forge new bonds and create complex pyrazine-based molecules.

Dearomatization Reactions: The dearomatizing conversion of pyrazines to their 1,4-dihydropyrazine derivatives through methods like diboration, silaboration, and hydroboration opens up new avenues for creating three-dimensional structures from flat aromatic precursors. rsc.org These transformations can lead to compounds with novel biological and material properties.

Integration into Advanced Functional Materials with Tunable Properties

The unique electronic and structural properties of the pyrazine scaffold make it an attractive building block for advanced functional materials. lifechemicals.comrsc.org Future research will focus on integrating pyrazine derivatives like 3,6-Diethylpyrazin-2-amine into materials with tailored properties for specific applications. pipzine-chem.com

Potential applications in materials science include:

Conductive Polymers: Incorporating pyrazine units into polymer backbones can modulate their electronic properties, leading to the development of new conductive materials for applications in electronics and energy storage. rsc.orgpipzine-chem.com

Metal-Organic Frameworks (MOFs): Pyrazine derivatives can act as ligands to create MOFs with high porosity and specific surface areas. pipzine-chem.com These materials have potential applications in gas storage, separation, and catalysis. pipzine-chem.com

Optoelectronic Devices: Pyrazine-based π-conjugated materials are of great interest for their charge transfer properties and are being explored for use in solar cells, light-emitting diodes, and field-effect transistors. rsc.org The electron-withdrawing nature of the pyrazine ring makes it a suitable acceptor unit in donor-acceptor type materials for optoelectronic applications. mdpi.com

Chemoinformatic and AI-Driven Discovery of New Pyrazine-Based Structures and Applications

The integration of computational tools, including chemoinformatics and artificial intelligence (AI), is set to revolutionize the discovery and design of new pyrazine-based compounds. researchgate.net These in silico methods can significantly accelerate the research and development process, reducing costs and time to discovery.

Key computational approaches include:

Structure-Based Drug Design: Computational docking and molecular modeling can be used to design pyrazine derivatives that specifically interact with biological targets, leading to the development of new therapeutic agents. researchgate.net

Machine Learning and QSAR: Machine learning algorithms can be trained on existing data to predict the properties and activities of new pyrazine compounds. Quantitative Structure-Activity Relationship (QSAR) models can help in identifying key structural features responsible for a desired biological activity or material property.

Virtual Screening: Large virtual libraries of pyrazine derivatives can be screened computationally to identify promising candidates for specific applications, which can then be prioritized for synthesis and experimental testing.

The convergence of these emerging research avenues will undoubtedly expand the chemical space of pyrazin-2-amines and unlock a host of new applications for compounds like this compound in the years to come.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.